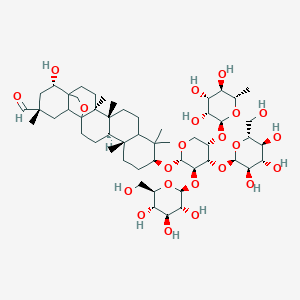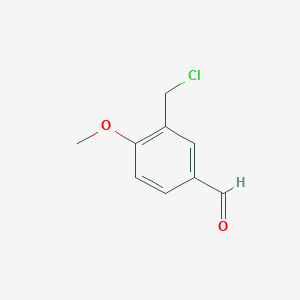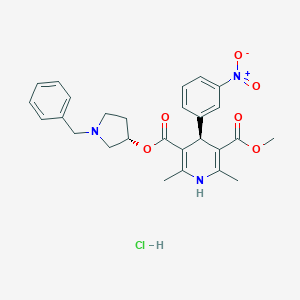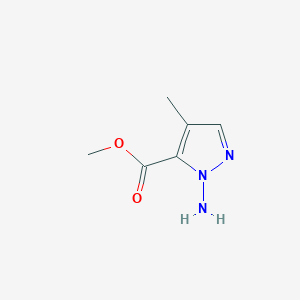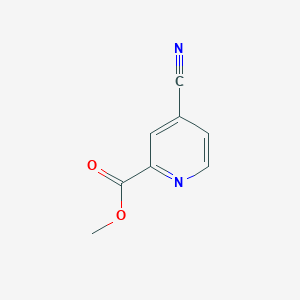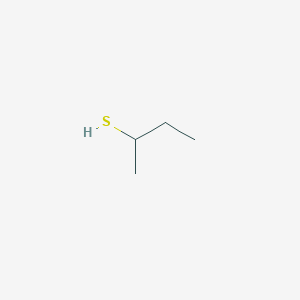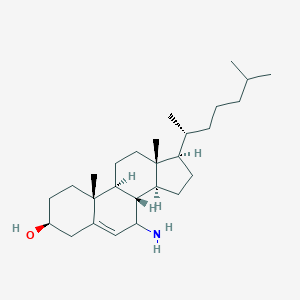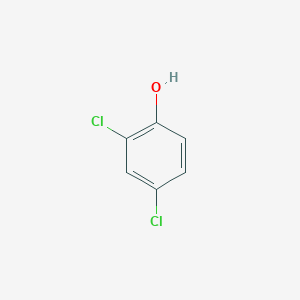
Guanosine 5'-monophosphate disodium salt
概要
説明
Guanosine 5’-monophosphate disodium salt, also known as Disodium Guanosine 5’-monophosphate, is a ribonucleoside monophosphate . Upon phosphorylation to GTP, it becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerases . It can be used to study the modulation of glutamatergic neurotransmission .
Synthesis Analysis
Guanosine 5’-monophosphate disodium salt can be synthesized by biological fermentation and then purified by antisolvent crystallization . This process includes the phase transformation of the amorphous phase of GMP disodium salt into the crystalline phase via a recrystallization process in the solution .Molecular Structure Analysis
The solid structures of amorphous GMP complex salts are much more stable than the solid structures of the amorphous and crystalline GMP disodium salt . The replacement of the Na+ ions in the GMP disodium salt with K+ and Ca2+ ions inhibited the formation and ordered-stacking of the GMP G-quartets .Chemical Reactions Analysis
The chemical reactions of Guanosine 5’-monophosphate disodium salt involve its transformation into other forms. For example, the Na+ ions in the GMP disodium salt can be replaced with K+ and Ca2+ ions to form new amorphous GMP complex salts .Physical And Chemical Properties Analysis
Guanosine 5’-monophosphate disodium salt is a solid at 20 degrees Celsius . It has a molecular weight of 407.19 g/mol . It should be stored under inert gas .科学的研究の応用
Biotechnology: Tissue Engineering and Regenerative Medicine
GMP has been utilized in the development of binary cell-laden hydrogels for 3D bioprinting applications . These hydrogels are designed to mimic the native extracellular matrix, providing a scaffold for cell growth and tissue formation. The self-assembly properties of guanosine derivatives, such as the formation of G4-quadruplexes, contribute to the stability and functionality of these hydrogels, making them suitable for soft tissue reconstruction .
Medicine: Neurotransmission Studies
In the medical field, GMP is used to study the modulation of glutamatergic neurotransmission . This application is crucial for understanding various neurological disorders and developing potential treatments. The compound’s ability to be phosphorylated to GTP and incorporated into RNAs by RNA polymerases makes it a valuable tool for researchers exploring cellular signaling pathways .
Food Industry: Flavor Enhancement
GMP serves as a flavor enhancer in the food industry, providing the umami taste. It is often used in combination with disodium inosinate, forming a mixture known as disodium 5′-ribonucleotides, which intensifies savory flavors in both animal and vegetable foods . This application leverages the compound’s ability to enhance the natural flavors present in a wide variety of food products.
Environmental Science: Analytical Chemistry
GMP is used in analytical chemistry to measure the density and viscosity of nucleotide solutions at various temperatures and pressures . This application is essential for environmental monitoring and understanding the physicochemical properties of natural water bodies.
Material Science: Flame Retardant Coatings
In material science, GMP has been incorporated into bio-based coatings to improve the fire safety of soft polyurethane foams . The coatings constructed by co-depositing polydopamine and GMP significantly enhance the flame retardancy of the material, demonstrating the compound’s potential in developing safer and more sustainable materials.
Safety And Hazards
将来の方向性
The future research directions for Guanosine 5’-monophosphate disodium salt could involve further investigation of the effect of noncommon ions on the phase transformation of guanosine 5-monophosphate disodium in the case of antisolvent crystallization . This could provide valuable insights into the properties and potential applications of this compound.
特性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRXXAAPNGWGE-LGVAUZIVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044245 | |
| Record name | Disodium guanylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or white crystalline powder | |
| Record name | DISODIUM GUANYLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether | |
| Record name | DISODIUM GUANYLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Guanosine 5'-monophosphate disodium salt | |
CAS RN |
5550-12-9 | |
| Record name | 5'-Guanylic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium guanylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 5'-GUANYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B768T44Q8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of interaction between guanosine 5'-monophosphate disodium salt and its biological targets?
A: Guanosine 5'-monophosphate disodium salt, often referred to as 5'-GMPNa2 or simply GMP, predominantly interacts with biological systems through its guanine base. This interaction typically occurs at the N7 nitrogen atom of the guanine moiety, forming coordination complexes with various metal ions [, ]. This coordination can lead to significant conformational changes in nucleic acids, as observed in studies involving magnesium ions and their impact on the sugar ring pucker of GMP [].
Q2: Beyond metal ion interactions, are there other notable binding modes for guanosine 5'-monophosphate disodium salt?
A: Yes, GMP exhibits a strong propensity to self-assemble into G-quadruplex structures, particularly in the presence of specific cations like potassium or sodium. These G-quadruplexes, stabilized by Hoogsteen hydrogen bonding between guanine bases, can further interact with other molecules or macromolecules [, ]. For instance, research has demonstrated the formation of G-quadruplex-based hydrogels through GMP's interaction with a cationic polymer, showcasing its potential in material science applications [].
Q3: How does the presence of magnesium ions affect the radiolytic stability of guanosine 5'-monophosphate disodium salt in aqueous solutions?
A: Studies employing Fourier Transform Infrared (FT-IR) spectroscopy and mass spectrometry have revealed that magnesium ions act as radiosensitizers in the gamma-radiolysis of aqueous GMP solutions []. This sensitization effect is attributed to the interaction between magnesium ions and the N7 site of the guanine base, leading to an increased decomposition yield of GMP upon irradiation [].
Q4: Can you elaborate on the spectroscopic characteristics of guanosine 5'-monophosphate disodium salt and how they are influenced by N7-electrophilic attack?
A: Fourier transform infrared (FT-IR) spectroscopy serves as a valuable tool to analyze the structural changes in GMP upon N7 modification []. Methylation at the N7 position leads to the most significant perturbations in the guanine ring system compared to protonation or metalation, as indicated by shifts in vibrational frequencies. The order of perturbation observed is Me+ > H+ > M2+ []. These findings provide insights into the impact of electrophilic attack on the electronic structure and bonding within the GMP molecule.
Q5: Does the chirality of metal complexes incorporating guanosine 5'-monophosphate disodium salt influence their biological activity?
A: Research involving chiral copper(II) and zinc(II) complexes containing GMP as a ligand has demonstrated the enantiomeric specificity of these complexes towards DNA binding []. The (R)-enantiomers exhibited higher binding affinities compared to their (S)-counterparts, highlighting the significance of chirality in influencing DNA interactions and potential biological activities [].
Q6: How does the inclusion of guanosine 5'-monophosphate disodium salt in the diet impact aquatic species, particularly crustaceans?
A: Dietary supplementation with a mixture of nucleotides, including GMP, has demonstrated positive effects on the growth performance, tissue biochemical composition, and non-specific immunity of juvenile Litopenaeus vannamei (whiteleg shrimp) [, ]. Specifically, improvements in weight gain rate, specific growth rate, feed intake, and protein deposit rate were observed []. Additionally, enhanced non-specific immunity was evident through increased lysozyme activity in the hepatopancreas and serum [].
Q7: Can you provide further details on the specific benefits of dietary guanosine 5'-monophosphate disodium salt on the health and development of Litopenaeus vannamei?
A: Further research on juvenile Litopenaeus vannamei has highlighted the positive impacts of dietary nucleotide mixtures containing GMP on hepatopancreas function, intestinal morphology, and antioxidant activity []. Notably, improvements in midgut jejunum wall thickness and enhanced alkaline phosphatase activity and total antioxidant capacity in the hepatopancreas were observed []. These findings emphasize the potential of GMP as a feed additive for promoting the health and resilience of cultured shrimp.
Q8: What are the implications of using guanosine 5'-monophosphate disodium salt in conjunction with lanthanide ions in material science?
A: The combination of GMP and lanthanide ions has paved the way for the development of novel supramolecular hydrogels [, ]. These hydrogels, formed through the self-assembly of GMP into G-quadruplex structures stabilized by lanthanide ions, exhibit unique properties and potential applications in various fields, including drug delivery and tissue engineering.
Q9: Are there any applications of guanosine 5'-monophosphate disodium salt in the development of flame-retardant materials?
A: Recent research has explored the utilization of GMP in conjunction with polydopamine to create bio-based flame-retardant coatings for flexible polyurethane foam []. This approach leverages the self-assembly properties of GMP and the adhesive nature of polydopamine to form a protective coating that enhances the fire safety of polyurethane foam, highlighting its potential in developing sustainable and fire-resistant materials.
Q10: What analytical techniques are commonly employed for the characterization and quantification of guanosine 5'-monophosphate disodium salt?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry, is widely used for the analysis of GMP []. This technique enables the separation, identification, and quantification of GMP in complex mixtures, facilitating its characterization and monitoring in various research and industrial settings.
Q11: Can you elaborate on the retention mechanism of guanosine 5'-monophosphate disodium salt in reversed-phase high-performance liquid chromatography (RP-HPLC) systems?
A: The retention of GMP in RP-HPLC is influenced by various factors, including the type of stationary phase, mobile phase composition (pH and ionic strength), and the presence of ion-pairing reagents []. Understanding these retention mechanisms is crucial for optimizing separation conditions and achieving accurate and reliable quantification of GMP in complex samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




